L-656224

5-Lipoxygenase FLAP Mechanism of Action

L-656224 is a synthetic 7-chloro-2-((4-methoxyphenyl)methyl)-3-methyl-5-propyl-4-benzofuranol derivative belonging to the benzofuran class. It functions as a direct, orally active inhibitor of 5-lipoxygenase (5-LO).

Molecular Formula C20H21ClO3
Molecular Weight 344.8 g/mol
CAS No. 102612-16-8
Cat. No. B1673822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-656224
CAS102612-16-8
Synonyms7-chloro-2-((4-methoxyphenyl)methyl)-3-methyl-5-propyl-4-benzofuranol
L 656224
L-656,224
L-656224
Molecular FormulaC20H21ClO3
Molecular Weight344.8 g/mol
Structural Identifiers
SMILESCCCC1=CC(=C2C(=C1O)C(=C(O2)CC3=CC=C(C=C3)OC)C)Cl
InChIInChI=1S/C20H21ClO3/c1-4-5-14-11-16(21)20-18(19(14)22)12(2)17(24-20)10-13-6-8-15(23-3)9-7-13/h6-9,11,22H,4-5,10H2,1-3H3
InChIKeyPLRQEJPVGOQVSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-656224 (CAS 102612-16-8): Structural Identity and Core Pharmacology of a Selective 5-Lipoxygenase Inhibitor


L-656224 is a synthetic 7-chloro-2-((4-methoxyphenyl)methyl)-3-methyl-5-propyl-4-benzofuranol derivative [1] belonging to the benzofuran class. It functions as a direct, orally active inhibitor of 5-lipoxygenase (5-LO) . Unlike FLAP inhibitors (e.g., MK-886) or leukotriene receptor antagonists (e.g., L-649923), L-656224 targets the 5-LO enzyme itself, thereby directly blocking the committed step in the biosynthesis of leukotrienes from arachidonic acid .

Why L-656224 Cannot Be Substituted by Generic 5-LO Pathway Modulators


The leukotriene biosynthesis pathway can be inhibited at distinct nodes: direct 5-LO enzyme inhibition (L-656224), 5-LO-activating protein (FLAP) antagonism (MK-886, MK-0591), or receptor blockade (L-649923). Direct 5-LO inhibition with L-656224 is mechanistically distinct from FLAP inhibition, and these classes are not functionally interchangeable [1]. In rat ulcer models, L-656224 and the FLAP inhibitor MK-886 exhibit differential dose-response profiles and divergent protective efficacies depending on the insult, demonstrating that target engagement and downstream pharmacology differ significantly between these two approaches [2]. Substitution without understanding these mechanistic and in vivo pharmacological differences compromises experimental reproducibility and accurate target validation.

Quantitative Differentiation of L-656224 vs. Comparator 5-LO Pathway Inhibitors


Direct 5-LO Enzyme Inhibition vs. FLAP-Dependent Mechanism

L-656224 is a direct inhibitor of the 5-LO enzyme, exhibiting an IC50 of 400 nM (4 × 10⁻⁷ M) on human leukocyte 5-LO [1]. In contrast, MK-886 and MK-0591 inhibit leukotriene synthesis primarily by binding FLAP, a protein essential for 5-LO activation. MK-0591 shows an IC50 of 1.6 nM in a FLAP binding assay but has no direct effect on rat 5-LO enzyme activity [2]. MK-886 inhibits FLAP with an IC50 of 30 nM and exhibits an IC50 of 2.5 nM for leukotriene biosynthesis in human PMNs .

5-Lipoxygenase FLAP Mechanism of Action Leukotriene Biosynthesis

Selectivity Profile Over Related Eicosanoid Pathways

L-656224 demonstrates high selectivity for 5-LO over other eicosanoid-synthesizing enzymes. It shows a relative lack of activity on 12-lipoxygenase, 15-lipoxygenase, and cyclooxygenase [1]. In contrast, the FLAP inhibitor MK-886 has been shown to inhibit cyclooxygenase-1 (COX-1) with an IC50 of 8 μM [2] and also acts as a PPARα antagonist [3].

Selectivity Off-target Cyclooxygenase 12-Lipoxygenase 15-Lipoxygenase

Cellular Leukotriene Biosynthesis Inhibition Potency

In intact rat and human leukocytes and CXBG mastocytoma cells, L-656224 inhibits leukotriene biosynthesis with IC50 values ranging from 18 to 240 nM [1]. For comparison, the FLAP inhibitor MK-0591 inhibits leukotriene biosynthesis in human PMNLs with an IC50 of 3.1 nM [2], while the direct 5-LO inhibitor zileuton exhibits an IC50 of 400 nM in human PMNL LTB4 biosynthesis [3].

Leukotriene B4 Cell-based assay IC50 Human PMNL

In Vivo Efficacy in Rat Gastric Ulcer Models vs. FLAP Inhibitor MK-886

In a rat model of ethanol-induced gastric hemorrhagic lesions, oral L-656224 at 50 mg/kg significantly reduced lesion severity, whereas lower doses were ineffective [1]. In contrast, the FLAP inhibitor MK-886 at 50 and 100 mg/kg reduced lesions induced by indomethacin but failed to protect against ethanol-induced damage [1][2]. Twice-daily L-656224 at 5 mg/kg for 7 days also significantly reduced iodoacetamide-induced chronic gastritis, while higher doses were not protective [1].

In vivo Gastric lesions Ulcer model Oral administration Rat

Oral Bioactivity in Primate Model of Allergic Bronchoconstriction

L-656224 demonstrated oral activity in a squirrel monkey model of Ascaris antigen-induced bronchoconstriction, an effect consistent with its ability to suppress leukotriene-mediated airway constriction [1]. MK-0591, a FLAP inhibitor, also shows oral activity in the same model and in antigen-challenged sheep [2], but the mechanistic basis differs.

Bronchoconstriction Asthma Primate model Oral activity

Optimal Application Scenarios for L-656224 in Leukotriene Pathway Research


Mechanistic Dissection of 5-LO vs. FLAP-Dependent Leukotriene Synthesis

L-656224 is the reagent of choice when direct catalytic inhibition of the 5-LO enzyme is required, as opposed to disruption of the 5-LO/FLAP protein-protein interaction. This is critical for experiments designed to distinguish whether a biological effect arises from 5-LO activity per se or from FLAP-dependent activation. Unlike FLAP inhibitors (MK-886, MK-0591), L-656224 directly engages the 5-LO active site (IC50 = 400 nM) [1].

In Vivo Studies Requiring Selective 5-LO Inhibition Without COX-1 Interference

For in vivo models where concurrent COX-1 inhibition would confound interpretation (e.g., gastrointestinal inflammation, platelet function studies), L-656224 provides a cleaner pharmacological profile. MK-886 inhibits COX-1 with an IC50 of 8 μM [2], whereas L-656224 lacks significant activity against COX [1].

Reference Standard for Direct 5-LO Inhibitor Pharmacology

As one of the early well-characterized, orally active, direct 5-LO inhibitors, L-656224 serves as a benchmark reference compound for calibrating new 5-LO inhibitor screening assays and for establishing baseline pharmacology in leukotriene pathway research. Its potency range (cellular IC50 18-240 nM; enzymatic IC50 400 nM) [1] spans a useful window for comparing novel direct inhibitors.

Comparative Pharmacology Studies in Gastric Mucosal Injury Models

L-656224 exhibits a distinctive protective profile in rat gastric lesion models. It significantly reduces ethanol-induced hemorrhagic lesions at 50 mg/kg p.o., whereas the FLAP inhibitor MK-886 is ineffective in this model [3]. This differential efficacy makes L-656224 a key reagent for investigating the role of 5-LO-derived leukotrienes in specific forms of gastric injury.

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